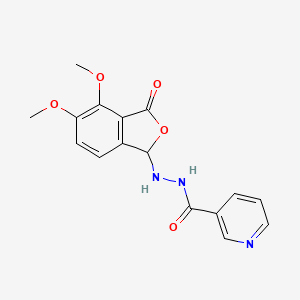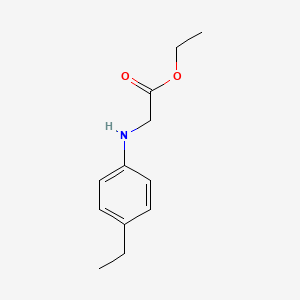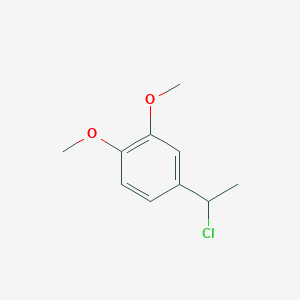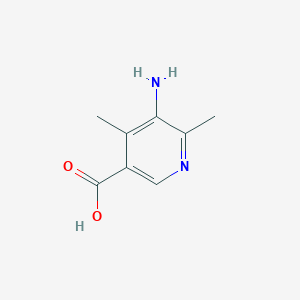
5-(1-Naphthyloxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Naphthyloxy)pentanoic acid is an organic compound that features a naphthyl group attached to a pentanoic acid chain via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Naphthyloxy)pentanoic acid typically involves the reaction of 1-naphthol with 5-bromopentanoic acid under basic conditions to form the ether linkage. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Naphthyloxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 1-naphthol and 5-pentanoic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 5-(1-Naphthyloxy)pentanol.
Substitution: 1-Naphthol and 5-pentanoic acid.
Applications De Recherche Scientifique
5-(1-Naphthyloxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(1-Naphthyloxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The naphthyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthoxyacetic acid: Similar structure with an acetic acid chain instead of a pentanoic acid chain.
5-Phenylpentanoic acid: Contains a phenyl group instead of a naphthyl group.
Uniqueness
5-(1-Naphthyloxy)pentanoic acid is unique due to its specific combination of a naphthyl group and a pentanoic acid chain, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
101705-35-5 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
5-naphthalen-1-yloxypentanoic acid |
InChI |
InChI=1S/C15H16O3/c16-15(17)10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,17) |
Clé InChI |
NFWHCRURWFRAHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)

![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)




![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)



